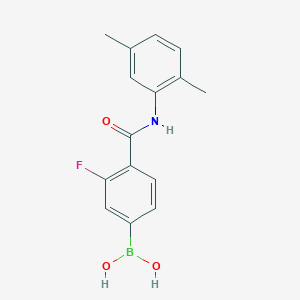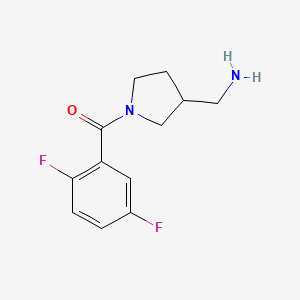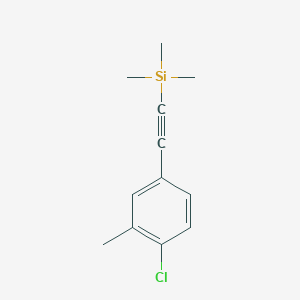
2,5-Dimethyl-4-methoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-methoxyphenylZinc bromide is an organozinc compound commonly used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. This compound is characterized by its zinc-bromide bond, which imparts unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-4-methoxyphenylZinc bromide can be synthesized through the reaction of 2,5-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2,5-Dimethyl-4-methoxyphenyl bromide+Zn→2,5-Dimethyl-4-methoxyphenylZinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-4-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the coupling of this compound with various electrophiles, such as aryl halides, in the presence of a palladium catalyst.
Oxidative Addition: The compound can react with halides under oxidative conditions to form new carbon-carbon bonds.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-methoxyphenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophile, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- 2,5-Dimethyl-4-methoxyphenylZinc chloride
- 2,5-Dimethyl-4-methoxyphenylZinc iodide
- 2,5-Dimethyl-4-methoxyphenylZinc fluoride
Uniqueness: 2,5-Dimethyl-4-methoxyphenylZinc bromide is unique due to its specific reactivity and stability, which make it particularly suitable for certain cross-coupling reactions. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant often provides a good balance between reactivity and ease of handling.
Propiedades
Fórmula molecular |
C9H11BrOZn |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methoxy-1,4-dimethylbenzene-5-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-4-5-8(2)9(6-7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XQUANSJBQQTEQU-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C([C-]=C1)C)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


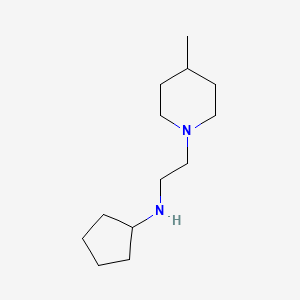

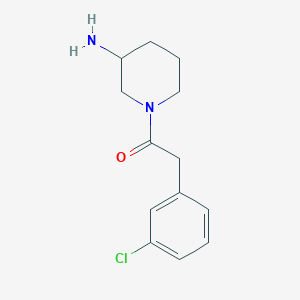

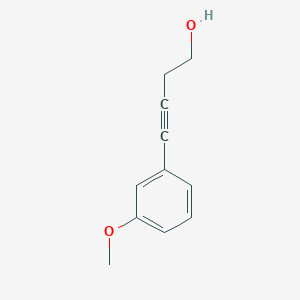


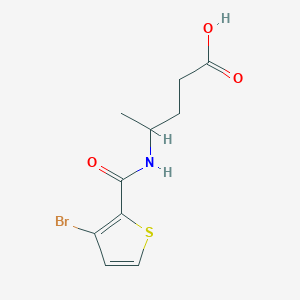

![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
